molecular formula C7H12N2O3 B070562 2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide CAS No. 172514-87-3

2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide

Cat. No.: B070562
CAS No.: 172514-87-3
M. Wt: 172.18 g/mol
InChI Key: AGRAMZUKFLBFQW-UHFFFAOYSA-N
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Description

2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide is a chemical compound with the molecular formula C7H12N2O3. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide typically involves the reaction of oxazolidin-2-one with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like toluene at elevated temperatures . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as antibacterial agents.

    Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its carbamoylmethyl group enhances its reactivity in synthetic applications, while the ethyl group influences its pharmacokinetic properties .

Properties

CAS No.

172514-87-3

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)acetamide

InChI

InChI=1S/C7H12N2O3/c1-2-5-4-12-7(11)9(5)3-6(8)10/h5H,2-4H2,1H3,(H2,8,10)

InChI Key

AGRAMZUKFLBFQW-UHFFFAOYSA-N

SMILES

CCC1COC(=O)N1CC(=O)N

Canonical SMILES

CCC1COC(=O)N1CC(=O)N

Synonyms

3-Carbamoylmethyl-4-ethyloxazolidin-2-one

Origin of Product

United States

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